molecular formula C14H18O B14482538 4-Phenyl-2-(propan-2-yl)-3,6-dihydro-2H-pyran CAS No. 65646-56-2

4-Phenyl-2-(propan-2-yl)-3,6-dihydro-2H-pyran

Cat. No.: B14482538
CAS No.: 65646-56-2
M. Wt: 202.29 g/mol
InChI Key: YKPOWLPPZURNBG-UHFFFAOYSA-N
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Description

4-Phenyl-2-(propan-2-yl)-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(propan-2-yl)-3,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with an appropriate precursor, such as an epoxide or a ketone, under controlled conditions. The reaction typically requires a solvent like diethyl ether or tetrahydrofuran and is carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and the process is often monitored using techniques like gas chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(propan-2-yl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohols.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to form brominated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-Phenyl-2-(propan-2-yl)-3,6-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(propan-2-yl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-propanol: A derivative of cumene with similar structural features.

    Phenylacetone: An organic compound with a phenyl group attached to a ketone.

Uniqueness

4-Phenyl-2-(propan-2-yl)-3,6-dihydro-2H-pyran is unique due to its specific combination of a phenyl group and an isopropyl group attached to a pyran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

65646-56-2

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

4-phenyl-2-propan-2-yl-3,6-dihydro-2H-pyran

InChI

InChI=1S/C14H18O/c1-11(2)14-10-13(8-9-15-14)12-6-4-3-5-7-12/h3-8,11,14H,9-10H2,1-2H3

InChI Key

YKPOWLPPZURNBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=CCO1)C2=CC=CC=C2

Origin of Product

United States

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